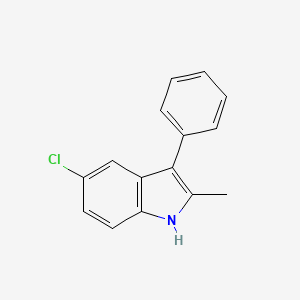

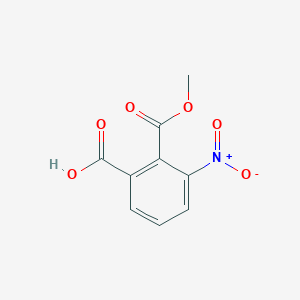

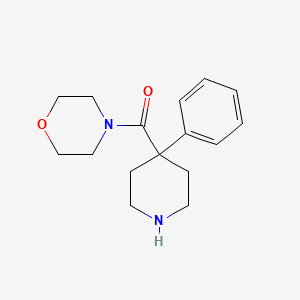

![molecular formula C7H7N3 B1615428 3-Methyl-[1,2,3]triazolo[1,5-a]pyridine CAS No. 54856-82-5](/img/structure/B1615428.png)

3-Methyl-[1,2,3]triazolo[1,5-a]pyridine

Übersicht

Beschreibung

3-Methyl-[1,2,3]triazolo[1,5-a]pyridine belongs to the class of triazolopyridines . Triazolopyridines are versatile compounds that have led to the discovery of an interesting field of research . They react with electrophiles in two contrasting ways, giving 3-substituted triazolopyridines or products resulting from triazolo ring opening with loss of molecular nitrogen .

Synthesis Analysis

The [1,2,3]triazolo[1,5-a]pyridines can be synthesized by the Bower procedure to get triazolopyridines from an oxidation of the hydrazone of a pyridine-2-aldehyde or ketone . In a specific synthesis of 3-Methyl-[1,2,3]triazolo[1,5-a]pyridine, the compound was diluted in DMF and heated at 90°C without stirring for 9 hours in a sealed tube .Chemical Reactions Analysis

Triazolopyridines react with electrophiles in two contrasting ways: Vilsmeier formylation and nitration give 3-substituted triazolopyridines; other electrophiles like halogens, mercuric acetate, aqueous sulphuric acid, glacial acetic acid, and selenium dioxide, give products resulting from triazolo ring opening with loss of molecular nitrogen .Physical And Chemical Properties Analysis

1,2,3-Triazoles, the class to which 3-Methyl-[1,2,3]triazolo[1,5-a]pyridine belongs, have numerous useful properties like high chemical stability (usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature), aromatic character, strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .Wissenschaftliche Forschungsanwendungen

Precursor for Diazo Compounds and Metal Carbenes

3-Methyl-[1,2,3]triazolo[1,5-a]pyridine: serves as a precursor to tautomeric 2-(diazomethyl)pyridines, which are instrumental in synthesizing various nitrogen-containing heterocycles . These compounds are valuable intermediates, often acting as precursors for carbocations, carbenes, or carbenoids, and are utilized in cycloaddition reactions .

Synthesis of Nitrogen-Containing Heterocycles

The compound is used in noncatalytic transformations and cascade reactions involving metal carbenes. These methodologies are essential for creating diverse types of nitrogen-containing heterocycles, contributing significantly to medicinal chemistry and materials science .

Medicinal Chemistry Applications

In medicinal chemistry, 3-Methyl-[1,2,3]triazolo[1,5-a]pyridine derivatives have shown potential as inhibitors of c-Met protein kinase, which is crucial in cancer research. They also exhibit GABA A modulating activity, suggesting their use in neurological disorders .

Fluorescent Probes and Chemosensors

Derivatives of this compound have been developed as fluorescent probes and chemosensors for metal ions, such as zinc, and anions like nitrite and cyanide. This application is particularly relevant in environmental monitoring and diagnostics .

Polymer Chemistry

The structural versatility of 3-Methyl-[1,2,3]triazolo[1,5-a]pyridine allows its incorporation into polymers. These polymers are used in solar cells, showcasing the compound’s role in advancing renewable energy technologies .

Drug Discovery and Biological Applications

Although not found in nature, 1,2,3-triazoles, including 3-Methyl-[1,2,3]triazolo[1,5-a]pyridine , are widely used in drug discovery. They serve as building blocks for creating new pharmaceuticals and have applications in chemical biology and bioconjugation .

Zukünftige Richtungen

The use of [1,2,3]triazolo[1,5-a]pyridines as precursors of tautomeric 2-(diazomethyl)pyridines represents a convenient tool for the synthesis of various types of nitrogen-containing heterocycles . This methodology and the study of cascade reactions involving metal carbenes have been intensively studied in recent years .

Wirkmechanismus

Target of Action

3-Methyl-[1,2,3]triazolo[1,5-a]pyridine has been found to exhibit significant leishmanicidal activity . The primary targets of this compound are the parasites Leishmania infantum, Leishmania braziliensis, and Leishmania donovani . These parasites are responsible for causing leishmaniasis, a group of diseases that present in three main clinical forms: cutaneous, mucocutaneous, and visceral leishmaniasis .

Mode of Action

The compound interacts with its targets by inhibiting the Fe-SOD (Iron Superoxide Dismutase) in the three parasite species . Fe-SOD is an enzyme that protects the parasite from oxidative stress, and its inhibition leads to substantial cytoplasmic alterations .

Biochemical Pathways

The compound affects the glucose metabolism in the parasites . The changes in the excretion product profiles of parasites treated with the compound were consistent with substantial cytoplasmic alterations . This suggests that the compound may disrupt the energy production pathways of the parasites, leading to their death.

Pharmacokinetics

The importance of water solubility in drug action has been noted . Non-charged triazolopyridines can be transformed into charged analogues to increase the degree of water solubility , which could potentially improve the bioavailability of the compound.

Result of Action

The compound exhibits significant leishmanicidal activity . Five of the tested compounds showed selectivity indexes higher than those of the reference drug Glucantime for the three Leishmania species . Moreover, the data on infection rate and on amastigotes showed that these compounds are the most active against the three Leishmania species .

Eigenschaften

IUPAC Name |

3-methyltriazolo[1,5-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-6-7-4-2-3-5-10(7)9-8-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVJSJMKCXGDLIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=CN2N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20312591 | |

| Record name | 3-Methyl[1,2,3]triazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20312591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-[1,2,3]triazolo[1,5-a]pyridine | |

CAS RN |

54856-82-5 | |

| Record name | 54856-82-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=259157 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyl[1,2,3]triazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20312591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

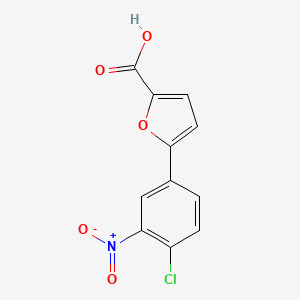

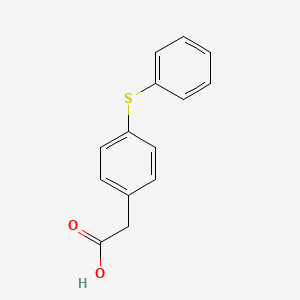

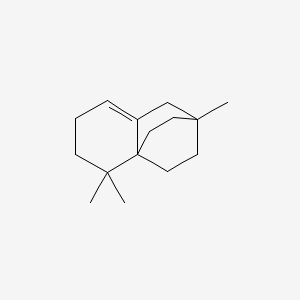

![3,7-Dimethyl-11,16-dioxapentacyclo[6.5.5.0~1,6~.0~9,13~.0~14,18~]octadec-6-ene-10,12,15,17-tetrone](/img/structure/B1615351.png)

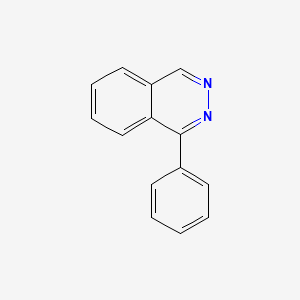

![3-Ethyl-6-methyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B1615360.png)